4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine
Description
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine (CAS: 2028799-63-3) is a halogenated pyrimidine derivative featuring a 3,3-difluoropiperidine moiety at the 4-position and an iodine atom at the 5-position of the pyrimidine ring. Its molecular formula is C₉H₁₀F₂IN₃, with a molecular weight of 325.10 g/mol . The compound’s structural uniqueness lies in the combination of a fluorinated piperidine ring and a heavy halogen substituent, which may influence both its physicochemical properties (e.g., polarity, lipophilicity) and reactivity (e.g., in cross-coupling reactions).
Properties
Molecular Formula |
C9H10F2IN3 |
|---|---|
Molecular Weight |
325.10 g/mol |
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)-5-iodopyrimidine |
InChI |
InChI=1S/C9H10F2IN3/c10-9(11)2-1-3-15(5-9)8-7(12)4-13-6-14-8/h4,6H,1-3,5H2 |
InChI Key |
GXUGJHKLVGRVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2I)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The synthesis begins with the preparation of 3,3-difluoropiperidine. This can be achieved through the fluorination of piperidine using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Pyrimidine Ring Construction: The next step involves the construction of the pyrimidine ring. This can be done by reacting appropriate precursors such as 2,4-dichloropyrimidine with the difluoropiperidine derivative.
Iodination: The final step is the introduction of the iodine atom at the 5-position of the pyrimidine ring. This can be accomplished using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under suitable conditions.
Industrial Production Methods
Industrial production of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The difluoropiperidinyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typical in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in drug design.
Medicine
In medicinal chemistry, 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties can contribute to the design of new pesticides or advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropiperidinyl group can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine
This positional isomer (CAS: 2004208-50-6) shares the same molecular formula and weight as the target compound but differs in the fluorine substitution pattern on the piperidine ring (4,4-difluoro vs. 3,3-difluoro) . Key distinctions include:
- Electronic Effects : Fluorine’s electron-withdrawing nature could modulate the piperidine ring’s basicity, affecting solubility and bioavailability.
5-Iodopyrimidine Derivatives
The iodine atom at the 5-position is critical for reactivity and bioactivity:
- Cross-Coupling Reactivity : 5-Iodopyrimidines are established substrates in palladium-catalyzed cross-coupling reactions. For example, derivatives like 1,3-dimethyl-5-iodouracil undergo efficient coupling with vinyl acetate under thermal conditions (100°C) to form conjugated products . The target compound’s iodine may similarly enable Suzuki or Heck reactions for functionalization.
- Antimicrobial Activity : 5-Iodopyrimidine analogs (e.g., 2-benzylthiopyrimidines) exhibit moderate-to-strong antimicrobial activity, suggesting that the iodine substituent enhances interactions with bacterial targets .
Piperidine-Substituted Pyrimidines
Piperidine rings are common in bioactive molecules due to their favorable pharmacokinetic properties:
- VLA-4 Antagonists : A related compound, MK-0617, incorporates a 3,3-difluoropiperidine group and demonstrates potent integrin-binding activity (IC₅₀ = 0.2 nM) . This highlights the pharmacophoric importance of fluorinated piperidines in enhancing target affinity.
Fluorinated Heterocycles
Fluorine substitution is a key strategy for optimizing drug-like properties:
- Metabolic Stability : Fluorine reduces metabolic oxidation, as seen in MK-0617, where the 3,3-difluoropiperidine group improves oral bioavailability .
- Lipophilicity: Compared to non-fluorinated analogs (e.g., 4-piperidinobenzaldehyde derivatives), fluorinated pyrimidines exhibit higher logP values, enhancing membrane permeability .
Biological Activity
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in the modulation of protein-protein interactions. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.
The molecular formula of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is with a molecular weight of approximately 307.1 g/mol. The presence of the iodine atom and difluoropiperidine moiety contributes to its unique chemical reactivity and biological profile.
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine interacts with various biological targets, primarily through:
- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer progression.
- Protein-Protein Interaction Modulation : It disrupts critical protein interactions, particularly in oncogenic pathways, thereby influencing cellular proliferation and survival.
In Vitro Studies
Research indicates that 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine exhibits significant biological activity in various cell lines. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that this compound can reduce cell viability in lymphoma cell lines by targeting BCL6, a transcriptional repressor implicated in lymphomagenesis .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| SU-DHL-4 | 0.75 | Significant reduction in cell viability |
| OCI-Ly1 | 1.00 | Moderate inhibition |
In Vivo Studies
In vivo studies using xenograft models have shown that this compound can effectively reduce tumor growth by modulating the expression levels of oncogenic proteins. For example:
- In a mouse model of diffuse large B-cell lymphoma (DLBCL), oral administration led to a marked decrease in tumor size and BCL6 levels .
Case Studies
- BCL6 Targeting : A study focused on the development of small molecules that inhibit BCL6 function reported that compounds similar to 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine could induce degradation of BCL6 in vivo. This degradation correlated with reduced tumor proliferation rates .
- Kinase Inhibition : Another investigation highlighted the role of pyrimidine derivatives in inhibiting kinases associated with various cancers. The introduction of the difluoropiperidine group was found to enhance selectivity and potency against specific kinase targets .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3,3-Difluoropiperidin-1-yl)-5-fluoropyrimidine | Fluorine instead of iodine | Moderate kinase inhibition |
| 4-(3,3-Difluoropiperidin-1-yl)-5-chloropyrimidine | Chlorine instead of iodine | Lower activity compared |
| 4-(3,3-Difluoropiperidin-1-yl)-5-bromopyrimidine | Bromine instead of iodine | Similar activity |
The presence of iodine in 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine enhances its reactivity and potential for forming complexes with biological targets compared to its halogen counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
